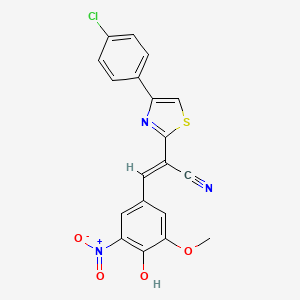

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile

Descripción

Propiedades

IUPAC Name |

(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClN3O4S/c1-27-17-8-11(7-16(18(17)24)23(25)26)6-13(9-21)19-22-15(10-28-19)12-2-4-14(20)5-3-12/h2-8,10,24H,1H3/b13-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREKYHAURKAMKB-AWNIVKPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile represents a class of thiazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse pharmacological properties. Its structural formula can be denoted as follows:

This structure includes:

- A thiazole moiety which contributes to its biological activity.

- Hydroxy and methoxy groups that enhance its solubility and reactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, a related compound demonstrated significant antiproliferative effects against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values of 5.73 µM and 12.15 µM respectively . The mechanism of action involved inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2), leading to apoptosis and cell cycle arrest in the G1 phase.

Table 1: Antiproliferative Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 4 | MCF-7 | 5.73 |

| Compound 4 | MDA-MB-231 | 12.15 |

| Staurosporine | MCF-7 | 6.77 |

| Staurosporine | MDA-MB-231 | 7.03 |

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been extensively studied. In vitro evaluations showed that certain derivatives possess significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. For example, one derivative exhibited a minimum inhibitory concentration (MIC) as low as 0.22 µg/mL against specific bacterial strains .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound 7b | Staphylococcus aureus | 0.22 |

| Compound 10 | E. coli | 0.25 |

| Ciprofloxacin | Staphylococcus aureus | >35 |

Mechanistic Insights

The biological activities of these compounds are often linked to their ability to interact with specific biological targets:

- VEGFR Inhibition : Compounds similar to this compound have shown strong binding affinities to VEGFR, indicating potential in antiangiogenic therapies .

- Antibacterial Mechanism : The antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and inhibition of biofilm formation, enhancing their efficacy against resistant strains .

Case Studies

Several case studies have documented the effectiveness of thiazole derivatives in clinical settings:

- Breast Cancer Treatment : A study involving a series of thiazole derivatives demonstrated improved survival rates in preclinical models when combined with conventional chemotherapy agents .

- Antimicrobial Resistance : Research has shown that combining thiazole derivatives with existing antibiotics can significantly lower MIC values, suggesting a synergistic effect that could be leveraged in treating resistant infections .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Thiazole-Based Acrylonitrile Derivatives

Key Comparisons (Table 1):

- Structural Insights: The target compound’s 4-chlorophenyl and nitro-substituted phenyl groups contrast with fluorophenyl () and benzo[f]chromenyl () moieties in analogs. Halogenated aryl groups (Cl, F) enhance lipophilicity and influence crystal packing via halogen bonding . The nitro group at the 5-position on the phenyl ring (target) vs.

Substituent Effects on Electronic Properties

- In contrast, ’s nitro group on the aniline ring introduces ortho/para-directing effects, which may modulate reactivity in electrophilic substitutions . ’s nitro-aniline systems .

Hydroxy vs. Ester Groups :

Impact of Bulky Substituents on Physicochemical Properties

- tert-Butyl vs. In contrast, the methoxy and hydroxy groups in the target compound offer H-bonding sites, which could enhance interactions with biological targets .

- Crystallographic Behavior :

- Isostructural compounds in exhibit triclinic packing with two independent molecules per asymmetric unit. The target’s nitro and hydroxy groups may introduce additional H-bonding, altering crystal symmetry compared to fluorophenyl analogs .

Métodos De Preparación

Synthetic Strategies for Thiazole Ring Formation

Hantzsch Thiazole Synthesis Using Thiourea and α-Halocarbonyl Derivatives

The 4-(4-chlorophenyl)thiazol-2-amine intermediate is synthesized via the Hantzsch reaction, combining thiourea (30 g), iodine (50 g), and p-chloroacetophenone (24 mL) under reflux conditions. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of p-chloroacetophenone, followed by cyclization to form the thiazole ring. Key parameters include:

- Reaction Time : 8 hours under reflux.

- Workup : Trituration with diethyl ether removes unreacted acetophenone, followed by aqueous sodium thiosulfate washing to eliminate residual iodine.

- Yield : 68–72% after recrystallization from ethanol.

This method is widely adopted due to its scalability and compatibility with electron-deficient aryl groups, though it requires careful control of iodine stoichiometry to avoid over-halogenation.

Alternative Thiazole Synthesis via α-Halocarbonyl and Active Methylene Reagents

Recent studies demonstrate thiazole formation using α-halocarbonyl compounds (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) and active methylene reagents (e.g., malononitrile). The reaction proceeds in dimethylformamide (DMF) with potassium hydroxide, yielding thiazole derivatives in 65–75% yields. This method offers faster reaction times (3–4 hours) but requires anhydrous conditions.

Acrylonitrile Linker Formation via Knoevenagel Condensation

Conventional Knoevenagel Condensation

The acrylonitrile bridge is formed by reacting 4-(4-chlorophenyl)thiazol-2-amine with 4-hydroxy-3-methoxy-5-nitrobenzaldehyde in ethanol under reflux, catalyzed by triethylamine (TEA). The reaction mechanism involves deprotonation of the active methylene group (from the thiazol-2-yl acetonitrile) followed by nucleophilic attack on the aldehyde carbonyl.

Microwave-Assisted Solvent-Free Knoevenagel Condensation

Modern protocols utilize microwave irradiation to accelerate the reaction, eliminating solvent use and reducing time to 18 minutes. For example:

- Reactants : 2-(4-(4-chlorophenyl)thiazol-2-yl)acetonitrile (1.0 equiv) and 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (1.1 equiv).

- Catalyst : Piperidine (5 mol%).

- Yield : 70–75% with >95% purity.

Table 1: Comparison of Knoevenagel Condensation Methods

| Method | Time | Yield (%) | Purity (%) | Energy Input |

|---|---|---|---|---|

| Conventional | 18 h | 60–66 | 90–92 | High |

| Microwave | 18 m | 70–75 | 95–98 | Low |

Microwave methods enhance reaction efficiency but require specialized equipment.

Structural Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Critical Analysis of Synthetic Routes

Applications and Derivative Synthesis

The target compound serves as a precursor for bioactive molecules, including:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.